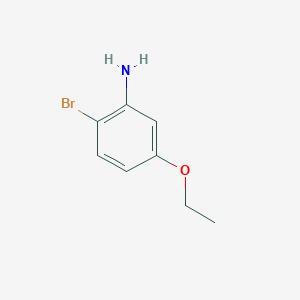

2-Bromo-5-ethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-bromo-5-ethoxyaniline |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2,10H2,1H3 |

InChI Key |

DOPJZEFNKUPCGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Bromo 5 Ethoxyaniline

Nucleophilic Substitution Reactions

The reactivity of 2-Bromo-5-ethoxyaniline is largely characterized by nucleophilic substitution reactions that can occur at two primary sites: the bromine-substituted carbon atom and the nitrogen atom of the amine group. evitachem.comsmolecule.com The electronic properties of the ethoxy and amino groups influence the reactivity of the aromatic ring, while the bromine atom serves as a good leaving group in various cross-coupling reactions.

At the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds. In the context of this compound, the bromine atom serves as an electrophilic partner, readily participating in these transformations.

The Suzuki-Miyaura reaction , a Nobel Prize-winning method, is widely used for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. fishersci.es This reaction is advantageous due to its mild conditions and the low toxicity of the boron-containing reagents. fishersci.es For instance, this compound can be coupled with various arylboronic acids to construct biaryl scaffolds, which are common motifs in pharmacologically active molecules. d-nb.info The general reactivity trend for the halide in Suzuki reactions is R-I > R-Br > R-OTf >> R-Cl. fishersci.es

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, facilitating the formation of carbon-nitrogen bonds. wuxiapptec.com This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. It is a versatile method for synthesizing a wide range of substituted anilines and their derivatives. evitachem.com The catalytic cycle typically begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with the aryl bromide. wuxiapptec.com Subsequent steps involving the amine and reductive elimination yield the desired arylamine product. wuxiapptec.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Conditions | Product Type |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Solvent (e.g., Toluene/Water), Heat | Biaryl compounds |

| Buchwald-Hartwig | This compound, Amine (e.g., primary, secondary) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Solvent (e.g., Toluene), Heat | N-Aryl amines |

Copper-mediated coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds. rug.nlrsc.org These reactions are particularly useful for coupling aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols. In recent years, copper has been explored as a more sustainable and cost-effective catalyst compared to palladium. rug.nl For instance, the copper-catalyzed cross-coupling of 2-bromoanilines with propargylic alcohols has been studied to understand the reaction mechanism and optimize conditions for the formation of C-N bonds. rug.nl In some cases, a copper species can be generated in situ and then participate in a palladium-catalyzed cross-coupling reaction. jst.go.jp

The bromine atom of this compound can be displaced by sulfur and other chalcogen nucleophiles to form thioethers and related compounds. These reactions are significant as organosulfur compounds are prevalent in many biologically active molecules. chemrevlett.com Thioethers can be synthesized through various methods, including the reaction of an alkyl or aryl halide with a thiol or a thiol surrogate. mdpi.com For example, the reaction of a bromoaniline with a thiol in the presence of a suitable catalyst can yield the corresponding thioether. chemrevlett.com The formation of selenospirocycles has been reported through the reaction of related chloro-analogs with disodium (B8443419) diselenide, indicating the potential for similar reactivity with this compound to form selenium-containing compounds. doi.org

At the Amine Nitrogen

The amino group of this compound is a nucleophilic center and can readily participate in reactions with various electrophiles.

Acylation of the amino group is a common transformation used to protect the amine, modify its electronic properties, or introduce new functional groups. jst.go.jp This reaction typically involves treating this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. The resulting amide is a key intermediate in the synthesis of various compounds. For example, N-(2-Bromo-5-hydroxyphenyl)benzamide was synthesized from 2-bromo-5-methoxyaniline (B1269708) through a similar acylation process, followed by demethylation. jst.go.jp Palladium-catalyzed carbonylation reactions can also be employed to form amides from aryl bromides and amines in the presence of carbon monoxide. acs.org

Table 2: Example of Acylation Reaction

| Reactant | Acylating Agent | Conditions | Product |

| This compound | Benzoyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(2-Bromo-5-ethoxyphenyl)benzamide |

Alkylation Reactions

The nitrogen atom of the amino group in this compound can be readily alkylated. This reaction involves the substitution of one or both hydrogen atoms of the amino group with alkyl or aryl groups. For instance, N-alkylation of anilines can be achieved using alcohols in the presence of catalysts. nih.govacs.org Studies on similar aniline (B41778) derivatives show that these reactions can be performed with a variety of substrates, including those with electron-donating or electron-withdrawing substituents on the aryl ring. nih.govacs.org For example, the N-alkylation of halogen-substituted anilines with benzyl (B1604629) alcohol has been shown to produce the corresponding N-benzylanilines in good yields. nih.govacs.org

Reductive amination is another method for N-alkylation. This can be seen in the preparation of N-(2-bromobenzyl)anilines from 2-bromobenzaldehyde (B122850) and anilines. thieme-connect.com Furthermore, Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic ring, as demonstrated with cyclohexyl chloride and aluminum chloride.

Detailed research findings on the N-alkylation of substituted anilines provide insights into the expected reactivity of this compound.

Table 1: Examples of N-Alkylation Reactions of Substituted Anilines

| Aniline Derivative | Alkylating Agent | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | N-benzylaniline | High | nih.gov |

| 4-Bromoaniline (B143363) | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | N-benzyl-4-bromoaniline | 82 | nih.govacs.org |

| 2-Methoxyaniline | Benzyl alcohol | NHC-Ir(III) complex, KOtBu | N-benzyl-2-methoxyaniline | 71 | nih.gov |

| 2-Bromo-5-methoxyaniline | Isopropyl group | Not specified | 2-Bromo-N-isopropyl-5-methoxyaniline | 84 | acs.org |

| 2-Bromo-5-methoxyaniline | Cyclohexyl group | Not specified | 2-Bromo-N-cyclohexyl-5-methoxyaniline | 81 | acs.org |

| 2-Bromo-5-methoxyaniline | Methyl group | Not specified | 2-Bromo-5-methoxy-N-methylaniline | 80 | acs.org |

Diazotization and Sandmeyer Reactions

The primary aromatic amine functionality of this compound allows it to undergo diazotization, a process that converts the amino group into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C). chemicalbook.com The resulting aryl diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups through Sandmeyer reactions. wikipedia.orgbyjus.commasterorganicchemistry.com

The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgbyjus.com Common transformations include:

Halogenation: Using CuCl or CuBr to introduce chlorine or bromine atoms, respectively. wikipedia.orgmasterorganicchemistry.com

Cyanation: Using CuCN to introduce a nitrile group. wikipedia.orgmasterorganicchemistry.com

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org This process is complementary to electrophilic aromatic substitution and allows for the synthesis of compounds that may not be accessible through direct substitution methods. byjus.com For instance, the synthesis of 2,5-dibromoanisole (B1590765) can be achieved from 2-bromo-5-aminoanisole via a diazotization reaction followed by treatment with cuprous bromide. chemicalbook.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy and amino groups. The directing effects of these substituents, along with the deactivating but ortho-, para-directing bromo group, influence the position of incoming electrophiles.

Halogenation at Unsubstituted Positions

Further halogenation of this compound can occur at the available positions on the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The amino and ethoxy groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. In similar systems, such as the bromination of p-anisidine, a mixture of products can be obtained, which may be difficult to separate. tandfonline.com The use of specific halogenating agents like N-bromosuccinimide (NBS) under controlled conditions can help achieve selective bromination.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For aniline derivatives, these reactions require careful control of conditions to avoid oxidation of the amino group. The nitration of related compounds, such as halogenated methoxyaniline derivatives, is typically carried out using a mixture of fuming nitric acid and sulfuric acid. The position of nitration is influenced by the directing effects of the substituents present on the ring.

Sulfonation of aromatic compounds can be achieved using fuming sulfuric acid. vulcanchem.com The sulfonyl chloride group can also be introduced through reaction with chlorosulfonic acid. For example, 4-bromoanisole (B123540) reacts with chlorosulfonic acid to yield 5-bromo-2-methoxybenzenesulfonic acid. The reversibility of sulfonation can be a useful synthetic tool. msu.edu

Transformations of the Ethoxy Group

The ethoxy group in this compound can also undergo chemical transformations, primarily involving cleavage of the ether linkage.

Cleavage and Derivatization

The ether linkage of the ethoxy group can be cleaved under specific conditions. For example, treatment with strong acids like hydrobromic acid or boron tribromide (BBr3) can lead to the formation of the corresponding phenol (B47542). researchgate.net The resulting hydroxyl group can then be further derivatized. For instance, in the synthesis of certain complex molecules, the cleavage of a methyl ether with BBr3 is a key step. researchgate.net Derivatization of the resulting phenol could include alkylation to introduce different alkoxy groups.

Redox Chemistry of this compound

The redox chemistry of this compound is primarily centered on the reactivity of its aromatic amino group. This functional group can undergo various oxidation reactions, most notably diazotization. Conversely, while the aniline moiety is already in a reduced state, its oxidized derivatives, such as diazonium salts, can be readily reduced. The presence of the electron-donating ethoxy group and the electron-withdrawing bromine atom on the aromatic ring influences the electron density and, consequently, the reactivity of the molecule in redox processes.

Oxidation Pathways

The primary oxidation pathway for this compound involves the transformation of the amino group into a diazonium salt. This reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide variety of functional groups.

Diazotization

The most significant oxidation reaction for this compound is its conversion to the corresponding diazonium salt. This process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). echemi.com The resulting 2-bromo-5-ethoxyphenyldiazonium salt is a versatile intermediate. lkouniv.ac.in

The formation of the diazonium salt is an oxidation process where the nitrogen of the amino group is converted into the diazo group (-N₂⁺). These salts are generally not isolated and are used immediately in subsequent reactions due to their instability. lkouniv.ac.in For the closely related compound, 2-bromo-5-methoxyaniline, this diazotization is the first step in synthesizing 2-bromo-5-methoxybenzonitrile (B150773) through a Sandmeyer reaction, where the diazonium group is replaced by a cyano group using a copper(I) cyanide catalyst. lkouniv.ac.inguidechem.com A similar reaction sequence is expected for this compound.

Table 1: Oxidation via Diazotization

| Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|

| This compound | NaNO₂, HCl (aq) | 2-Bromo-5-ethoxyphenyldiazonium chloride | Diazotization (Oxidation) |

| This compound | NaNO₂, H₂SO₄ (aq), then CuCN | 2-Bromo-5-ethoxybenzonitrile | Diazotization followed by Sandmeyer Reaction |

Electrochemical Oxidation

Anilines can also be oxidized electrochemically at an anode. yasa.ltd This process, known as anodic oxidation, typically involves the removal of an electron from the aniline to form a radical cation. flagshipdhaka.com This reactive intermediate can then undergo further reactions, including polymerization to form polyaniline-type structures or degradation into smaller molecules. The specifics of the electrochemical oxidation, including the potential required and the products formed, are highly dependent on the electrode material, solvent, and other experimental conditions. yasa.ltdflagshipdhaka.com

Reduction Processes

Reduction reactions involving this compound typically target either a functional group introduced through a prior oxidation step (like a diazonium group) or the bromine substituent on the aromatic ring.

Reduction of Diazonium Salts

The diazonium salts derived from the oxidation of this compound can undergo various reduction reactions.

Deamination (Replacement by Hydrogen): The diazonium group can be removed and replaced with a hydrogen atom in a reaction known as deamination or hydrodediazoniation. This effectively removes the original amino group from the aromatic ring. A common and efficient reagent for this reduction is hypophosphorous acid (H₃PO₂). lkouniv.ac.inlibretexts.org This reaction allows for the synthesis of 1-bromo-3-ethoxybenzene from this compound.

Reduction to Hydrazines: Mild reducing agents can convert aryl diazonium salts into the corresponding aryl hydrazines. Reagents such as sodium sulfite, stannous chloride (tin(II) chloride), or zinc dust are effective for this transformation. libretexts.orgnumberanalytics.com This would yield (2-bromo-5-ethoxyphenyl)hydrazine, a useful synthetic intermediate.

Reductive Dehalogenation

The bromine atom on the aromatic ring can be removed through a reduction process known as reductive dehalogenation. This can sometimes occur as a side reaction during other reductions, such as catalytic hydrogenation. For instance, the reduction of a nitro group to an amine on a bromo-substituted ring often requires specific inhibitors to prevent the concurrent removal of the bromine atom. google.com A reaction designed specifically to remove the bromine from this compound would likely employ catalytic hydrogenation under specific conditions or other reducing systems to yield 3-ethoxyaniline (B147397).

Table 2: Reduction Pathways for this compound and its Derivatives

| Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|

| 2-Bromo-5-ethoxyphenyldiazonium salt | H₃PO₂ | 1-Bromo-3-ethoxybenzene | Deamination (Reduction) |

| 2-Bromo-5-ethoxyphenyldiazonium salt | SnCl₂ or Na₂SO₃ | (2-Bromo-5-ethoxyphenyl)hydrazine | Reduction to Hydrazine |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Ethoxyaniline | Reductive Dehalogenation |

Derivatization and Analogue Synthesis Based on 2 Bromo 5 Ethoxyaniline

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-Bromo-5-ethoxyaniline makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. The amino group and the ortho-bromo substituent can participate in cyclization reactions to form fused ring systems.

Quinoline (B57606) scaffolds are prevalent in many biologically active compounds. A common method for their synthesis involves the cyclization of anilines. For instance, a close analogue, 2-bromo-5-methoxyaniline (B1269708), is utilized in the preparation of 5-methoxyquinoline (B23529) derivatives. The synthesis begins with the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl₃) as both a catalyst and a solvent. mdpi.combiointerfaceresearch.com This reaction yields an 8-bromo-2,4-dichloro-5-methoxyquinoline (B13090534) intermediate, which is a crucial precursor for developing Enhancer of Zeste Homologue 2 (EZH2) inhibitors. mdpi.com Subsequent modifications, such as the removal of the bromine at the 8-position and nucleophilic substitutions at the chloro-positions, allow for the introduction of various functional groups to build a library of quinoline derivatives. mdpi.com

Another established method for quinoline synthesis is the Skraup reaction. Using the analogue 2-bromo-5-methylaniline, 8-bromo-5-methylquinoline (B1439347) was synthesized by reacting the aniline (B41778) with glycerol (B35011) and nitrobenzene (B124822) in the presence of sulfuric acid. mdpi.com This demonstrates that the aniline moiety of such compounds can be effectively used to construct the quinoline core.

Table 1: Synthesis of Quinoline Precursors from Substituted 2-Bromoanilines

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Bromo-5-methoxyaniline | Malonic acid, POCl₃ | 8-Bromo-2,4-dichloro-5-methoxyquinoline | mdpi.com |

The synthesis of indoline (B122111) and benzothiadiazepine structures from aniline precursors is a well-established area of research. Based on reactivity studies of analogous compounds, this compound is a potential starting material for these heterocycles. For example, allylated anilides derived from 2-bromo-5-chloroaniline (B1280272) can undergo reaction with dimethyl phosphonate (B1237965) to yield 3-phosphonoalkyl indolines. chemicalbook.com Furthermore, 2-bromo-5-chloroaniline can be converted to 2-bromo-5-chlorobenzenethiol, which serves as a key intermediate for the preparation of benzothiadiazepine compounds. chemicalbook.com These examples suggest that the ethoxy analogue could follow similar synthetic pathways to produce indoline and benzothiadiazepine derivatives.

Phenazine (B1670421) and quinoxalinone cores are important structural motifs in medicinal chemistry. The synthesis of phenazines can be achieved through the dimerization and cyclization of aniline derivatives. A notable example involves the use of 2-bromo-3-methoxyaniline (B48712) in a Buchwald-Hartwig amination reaction to synthesize 1,6-dimethoxyphenazine, an intermediate in the total synthesis of the natural product iodinin. uio.no This highlights a powerful application of bromo-aniline derivatives in constructing complex phenazine frameworks.

Quinoxaline (B1680401) derivatives are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. uodiyala.edu.iq While direct synthesis from this compound is not explicitly detailed, its conversion to the corresponding o-phenylenediamine would provide a direct entry into quinoxaline and quinoxalinone synthesis. A modular approach combining Pd-catalyzed C-N bond formation followed by C-H activation has been used to create complex carbazoles from substrates like 4-methoxy-2-chloroaniline and 2-bromoquinoxaline, indicating the feasibility of such coupling strategies. acs.orgresearchgate.net

Formation of Biaryl Systems

The bromine atom on the this compound ring is a key handle for the formation of carbon-carbon bonds, enabling the synthesis of biaryl systems through various modern catalytic methods.

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions for forming biaryl bonds. lookchem.com This method involves the palladium-catalyzed coupling of an aryl halide with an unactivated C-H bond of another aromatic ring. rsc.org While aryl chlorides are often used due to their availability, aryl bromides like this compound are generally more reactive. lookchem.comrsc.org Palladium-catalyzed domino reactions, which combine intermolecular amination and intramolecular direct arylation, have been successfully employed to synthesize carbazole (B46965) derivatives from anilines and dihaloarenes, demonstrating the potential of this strategy. lookchem.com Transition-metal-free methods, using promoters like cesium carbonate in DMSO or 8-hydroxyquinoline, have also been developed for the direct arylation of arenes with aryl bromides, proceeding through a proposed radical mechanism. nih.govorganic-chemistry.org

Cross-coupling reactions are fundamental tools for constructing biaryl systems, and this compound is an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction, which couples an aryl halide with an organoboron reagent, is one of the most widely used methods for C-C bond formation. The bromine substituent on this compound makes it an ideal electrophilic partner for coupling with various arylboronic acids or esters to construct diverse biaryl scaffolds. organic-chemistry.org Unexpectedly, biaryl compounds have also been observed as the major product during palladium-catalyzed borylation reactions of aminobromoquinoline compounds, highlighting the propensity of these systems to undergo Suzuki-type coupling. mdpi.com

Buchwald-Hartwig Amination: While primarily a C-N coupling reaction, its application in sequential or domino processes is crucial for synthesizing complex nitrogen-containing biaryl heterocycles. For instance, the synthesis of phenazines from 2-bromo-3-methoxyaniline relies on a Buchwald-Hartwig C-N cross-coupling reaction. uio.noskemman.is

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is highly effective for synthesizing substituted 2,2'-bipyridines from 2-chloropyridines and is a viable strategy for creating biaryl linkages using substrates like this compound. organic-chemistry.org

Table 2: Cross-Coupling Reactions for Biaryl Synthesis

| Reaction Name | Electrophile Example | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl | mdpi.comorganic-chemistry.org |

| Negishi | 2-Chloropyridine | Organozinc Reagent | Pd(PPh₃)₄ | 2,2'-Bipyridine | organic-chemistry.org |

Polymer Precursor Chemistry

This compound serves as a valuable building block in polymer chemistry, particularly in the synthesis of monomers for polycondensation reactions and for incorporation into conjugated polymer backbones. Its bifunctional nature, possessing both a reactive amine group and a bromine atom suitable for cross-coupling reactions, allows for its versatile use in creating complex macromolecular structures.

The transformation of this compound into monomers for polycondensation often involves modifying its amine or aromatic ring to introduce functionalities capable of reacting with other monomers. Polycondensation is a process where monomers join together, releasing small molecules like water or methanol (B129727) as byproducts. The resulting polymers can have high thermal stability and desirable mechanical properties.

One common strategy involves the acylation of the aniline's amino group. For instance, 2-bromo-5-methoxyaniline, a closely related compound, is acylated with an unsaturated anhydride (B1165640) and then cyclized using sulfuric acid. mdpi.com This process creates a more complex monomeric unit that can be further modified for polymerization. mdpi.com Similarly, this compound can be envisioned to undergo analogous reactions to produce monomers for poly(aryl ether ketone) (PAEK) or polyimide synthesis, which are known for their excellent thermal and chemical resistance. The synthesis of a novel nitrogenous heterocyclic polyaromatic ether monomer, 2-(4-chlorophenyl)-2,3-dihydrophthalazine-1,4-dione (CDD), highlights a method to improve the solubility of resulting polymers. nih.gov This monomer demonstrated good polymerization activity in ternary copolymerization, suggesting a viable route for creating more processable high-performance polymers. nih.gov

The table below outlines a general synthetic approach for creating a polycondensation monomer from a substituted aniline, which could be adapted for this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation | Acid chloride or anhydride, base | Protects the amine and introduces a new functional group. |

| 2 | Functionalization | Varies (e.g., nitration, halogenation) | Introduces a second reactive site for polymerization. |

| 3 | Deprotection | Acid or base hydrolysis | Regenerates the amine for subsequent reactions if needed. |

| 4 | Polymerization | Co-monomer, catalyst, heat | Forms the final polymer through polycondensation. |

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are extensively studied for their electronic and optical properties. uchicago.edu this compound is a suitable candidate for incorporation into these polymers due to its bromine atom, which can participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in forming the carbon-carbon and carbon-nitrogen bonds that constitute the polymer backbone.

For example, a study on the synthesis of a redox-active conjugated polyaniline utilized a palladium-mediated coupling to create a functionalized aniline monomer. researchgate.net This monomer was then polymerized to form a polyaniline with quinone moieties. researchgate.net This approach demonstrates how a substituted aniline, such as this compound, can be used to introduce specific functionalities into a conjugated polymer. The ethoxy group in this compound can also enhance the solubility of the resulting polymers in common organic solvents, a crucial aspect for their processing and application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

The general strategy for incorporating units like this compound into a conjugated polymer backbone is summarized below.

| Polymerization Method | Description | Role of this compound |

| Suzuki Coupling | Reaction between an organoboron compound and an organohalide. | The bromine atom acts as the halide, coupling with a di-boronic acid co-monomer. |

| Stille Coupling | Reaction between an organotin compound and an organohalide. | The bromine atom serves as the leaving group in the reaction with an organostannane co-monomer. |

| Buchwald-Hartwig Amination | Formation of a carbon-nitrogen bond between an aryl halide and an amine. clockss.org | The amine group can react with an aryl dihalide, or the bromine can react with a diamine co-monomer. clockss.org |

The intrinsic properties of conjugated polymers are heavily influenced by their backbone structure, molecular weight, and polydispersity, which in turn affect their electronic and optical characteristics. uchicago.edu The precise control offered by modern synthetic methods allows for the engineering of polymer backbones to achieve desired properties. uchicago.edu

Design and Synthesis of Functionalized Analogs

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties for various applications. Introducing additional halogens or varying the alkyl and aryl substituents can significantly impact the molecule's reactivity, electronic properties, and steric profile.

The introduction of fluorine atoms into aromatic compounds can profoundly alter their properties, including acidity, lipophilicity, and metabolic stability. In the context of materials science, fluorine can lower the HOMO and LUMO energy levels of organic electronic materials.

One synthetic route to a fluorinated analog, 2-bromo-5-fluoroaniline, starts with 4-fluoroaniline. google.com The process involves acetylation of the amine, followed by nitration, replacement of the acetamido group with bromine, and finally, reduction of the nitro group to yield the desired product. google.com A similar multi-step synthesis for 2-bromo-5-fluorobenzotrifluoride (B1268043) has also been reported, starting from 3-aminotrifluorotoluene. google.com

A general approach for synthesizing a fluorinated bromoaniline is presented in the table below.

| Step | Transformation | Typical Reagents |

| 1 | Acylation | Acetic anhydride |

| 2 | Nitration | Fuming nitric acid, sulfuric acid |

| 3 | Bromination/Diazotization | Sodium nitrite (B80452), brominating agent |

| 4 | Reduction | Iron powder, tin chloride, or catalytic hydrogenation |

These synthetic strategies highlight the modular nature of organic synthesis, allowing for the preparation of a diverse range of halogenated anilines.

Varying the alkyl and aryl substituents on the aniline ring or at the nitrogen atom provides another avenue for creating a library of this compound analogs with diverse properties.

Alkyl Substituent Variations: The synthesis of 2-bromo-5-ethylaniline, an analog of this compound, can be achieved through the bromination of 5-ethylaniline. The introduction of different alkyl groups can influence the molecule's solubility and steric hindrance. For instance, the ethoxy group in 5-bromo-2-ethoxyaniline (B1281374) may sterically hinder nucleophilic substitution at the adjacent position.

Aryl Substituent Variations: Palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl substituents. The Buchwald-Hartwig amination allows for the N-arylation of anilines. clockss.org For example, N-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized from N-(2-bromobenzyl)anilines, demonstrating the formation of a new C-N bond involving an aniline nitrogen. thieme-connect.com Similarly, this compound could be N-arylated to produce a range of diarylamine derivatives. The Suzuki-Miyaura coupling can be used to introduce an aryl group at the position of the bromine atom, leading to the formation of biaryl structures. thieme-connect.com

The table below summarizes methods for introducing alkyl and aryl substituents.

| Substitution Type | Reaction | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amine with new alkyl group(s) on the nitrogen. |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, ligand, base | Di- or tri-arylamine. |

| C-Arylation | Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, base | Biaryl compound where the bromine atom is replaced by an aryl group. |

These derivatization strategies underscore the versatility of this compound as a scaffold for generating a wide array of functionalized analogs with tailored properties for applications in medicinal chemistry, material science, and organic synthesis.

Computational and Theoretical Studies of 2 Bromo 5 Ethoxyaniline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are fundamental to the theoretical investigation of 2-bromo-5-ethoxyaniline. DFT, a widely used method, effectively models electron correlation to provide a detailed description of the molecule's electronic behavior and geometry. nih.gov These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to represent the electronic wavefunctions. nih.govnih.gov

The electronic properties of this compound are dictated by the arrangement of its electrons in molecular orbitals. DFT calculations can elucidate the distribution of electron density and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Theoretical calculations for analogous bromo-aromatic compounds allow for the prediction of key electronic properties. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is based on typical values for structurally similar compounds calculated using DFT.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability |

| Dipole Moment (μ) | 2.5 D | Measures overall polarity of the molecule |

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. For this compound, this analysis focuses on the orientation of the amino (-NH2) and ethoxy (-OCH2CH3) substituents relative to the benzene (B151609) ring.

Studies on halosubstituted anilines predict that the amino group is typically in a near-planar pyramidal form rather than being perfectly co-planar with the phenyl ring. rsc.orgresearchgate.net The energy barrier to the inversion of this pyramidal structure is sensitive to the number and position of halogen substituents. rsc.org For the ethoxy group, calculations would explore the rotational barrier around the C-O bond to determine the preferred orientation of the ethyl group. Theoretical studies on similar halogenated compounds show that the most stable conformer is often the one that minimizes steric hindrance and optimizes electrostatic interactions. nih.gov The preference for a specific conformation can be influenced by the solvent, with different polarities potentially stabilizing different conformers. nih.govsemanticscholar.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies.

DFT-based descriptors can predict the reactivity and regioselectivity of this compound in various reactions. Fukui functions, for instance, are used to identify the atoms in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.govnih.gov By analyzing these functions, one can predict which positions on the aromatic ring are most likely to undergo substitution.

The combination of the electron-withdrawing bromo group and the electron-donating amino and ethoxy groups creates a complex pattern of activation and deactivation on the ring. Computational models can precisely quantify these effects, providing a reliable prediction of where chemical reactions will occur. For example, calculations on similar molecules have been used to determine sites for electrophilic and nucleophilic attacks, which is crucial for planning synthetic routes. nih.gov

Table 2: Predicted Fukui Indices for Atoms in this compound (Illustrative) This table shows hypothetical reactivity indices. Higher values indicate greater susceptibility to the specified type of attack.

| Atomic Position | Susceptibility to Nucleophilic Attack (fk+) | Susceptibility to Electrophilic Attack (fk-) |

| C1 (-NH2) | 0.05 | 0.12 |

| C2 (-Br) | 0.18 | 0.03 |

| C3 | 0.06 | 0.11 |

| C4 | 0.10 | 0.15 |

| C5 (-OEt) | 0.04 | 0.09 |

| C6 | 0.09 | 0.18 |

Many synthetic applications of aniline (B41778) derivatives involve metal-catalyzed cross-coupling reactions. DFT calculations are a powerful tool for elucidating the complex mechanisms of these reactions. acs.org For a hypothetical reaction involving this compound, computational modeling could map out the entire catalytic cycle.

This would involve:

Modeling Reactant and Catalyst Complexes: Determining the geometry of the initial interaction between the aniline derivative and the metal catalyst.

Identifying Intermediates: Locating stable intermediate structures along the reaction coordinate.

Calculating Transition State Structures and Energies: Identifying the highest energy points (transition states) between intermediates to determine the rate-limiting step of the reaction. acs.org

For example, in a study on the rhodium(III)-catalyzed annulation of aniline derivatives, DFT calculations revealed the key stages of C-H activation, insertion, and reductive elimination, and identified the rate-determining step. acs.org A similar approach could provide a detailed mechanistic understanding of reactions involving this compound, guiding the optimization of reaction conditions.

Spectroscopic Property Prediction

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

For this compound, DFT calculations can simulate its vibrational spectra (Infrared and Raman). rsc.orgresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can be compared with experimental results to aid in the assignment of specific vibrational modes to the observed spectral bands. nih.govnih.gov For instance, the characteristic stretching frequencies for N-H bonds in the amino group, C-O bonds in the ethoxy group, and the C-Br bond can be precisely calculated.

Furthermore, theoretical calculations can predict UV-Visible electronic spectra by computing the energies of electronic transitions, primarily the HOMO to LUMO transition. nih.gov The predicted absorption wavelengths (λmax) can then be compared with experimental spectra to understand the electronic transitions occurring within the molecule.

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies (Illustrative) This table shows representative vibrational modes and how theoretical values often compare to experimental data for similar aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm-1) (DFT/B3LYP) | Experimental Wavenumber (cm-1) |

| N-H Asymmetric Stretch | 3450 | 3435 |

| N-H Symmetric Stretch | 3365 | 3350 |

| C-H Aromatic Stretch | 3080 | 3075 |

| C-O-C Asymmetric Stretch | 1255 | 1245 |

| C-Br Stretch | 680 | 675 |

NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NMR chemical shifts of molecules. youtube.com The process typically involves the optimization of the molecular geometry, followed by the calculation of magnetic shielding constants, which are then converted into chemical shifts.

For this compound, theoretical calculations of 1H and 13C NMR chemical shifts would be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a functional such as B3LYP and a suitable basis set, for instance, 6-311++G(d,p). The computed shielding constants are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts. These theoretical values can be compared with experimental data to confirm structural assignments and to understand the electronic effects of the bromo and ethoxy substituents on the aniline ring.

Illustrative Data: Predicted vs. Experimental Chemical Shifts

Below is a hypothetical comparison of computed and experimental NMR chemical shifts for this compound. Such a table would be a key component of a computational study on this molecule.

| Atom | Calculated 13C Chemical Shift (ppm) | Hypothetical Experimental 13C Chemical Shift (ppm) | Calculated 1H Chemical Shift (ppm) | Hypothetical Experimental 1H Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | 149.8 | 150.2 | - | - |

| C2 | 113.5 | 113.9 | - | - |

| C3 | 119.1 | 119.5 | 7.12 | 7.15 |

| C4 | 115.2 | 115.6 | 6.75 | 6.78 |

| C5 | 140.1 | 140.5 | - | - |

| C6 | 116.8 | 117.2 | 6.98 | 7.01 |

| CH2 | 64.2 | 64.5 | 4.01 | 4.05 |

| CH3 | 14.7 | 15.1 | 1.39 | 1.42 |

| NH2 | - | - | 3.85 | 3.88 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com Computational analysis of these vibrations is crucial for the accurate assignment of spectral bands. globalresearchonline.net Similar to NMR calculations, DFT methods are employed to compute the harmonic vibrational frequencies of the optimized molecular structure. sphinxsai.com

Illustrative Data: Vibrational Mode Assignments

The following table presents a selection of predicted vibrational frequencies and their assignments for this compound, as would be determined from a DFT calculation.

| Vibrational Mode | Calculated Frequency (cm-1) | Hypothetical Experimental Frequency (cm-1) | Description |

|---|---|---|---|

| ν(N-H)asym | 3505 | 3490 | Asymmetric N-H stretching |

| ν(N-H)sym | 3410 | 3395 | Symmetric N-H stretching |

| ν(C-H)arom | 3080 | 3075 | Aromatic C-H stretching |

| ν(C-H)aliph | 2980 | 2975 | Aliphatic C-H stretching |

| δ(NH2) | 1625 | 1620 | NH2 scissoring |

| ν(C=C)arom | 1590 | 1585 | Aromatic C=C stretching |

| ν(C-O) | 1240 | 1235 | C-O stretching |

| ν(C-Br) | 680 | 675 | C-Br stretching |

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the behavior of a molecule in a more complex environment, such as in a solvent or in its condensed phase.

Intermolecular Interactions in Solvents or Condensed Phases

Molecular dynamics simulations of this compound would provide insights into its interactions with solvent molecules or with other this compound molecules in a liquid or solid state. These simulations model the atomic motions over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

A simulation of this compound in a solvent like water or ethanol (B145695) would reveal information about the formation and dynamics of hydrogen bonds between the amino group and the solvent. It would also elucidate the role of the ethoxy group in solvation. In the condensed phase, MD simulations could predict properties such as density, viscosity, and diffusion coefficients. Furthermore, these simulations can be used to explore conformational changes and the dynamics of intermolecular interactions, such as stacking of the aromatic rings. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 2 Bromo 5 Ethoxyaniline

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of 2-Bromo-5-ethoxyaniline. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can definitively confirm the molecular formula C₇H₈BrNO. This precision allows for the differentiation of the target compound from other molecules with the same nominal mass, which is fundamental for structural confirmation and the identification of potential impurities during synthesis or degradation.

A key feature in the mass spectrum of any bromine-containing compound is its distinctive isotopic signature. fiveable.melibretexts.org Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). blogspot.com This results in a characteristic pattern for the molecular ion (M) peak in the mass spectrum. For this compound, two peaks of almost equal intensity will be observed: one for the molecular ion containing ⁷⁹Br (M) and another at two mass units higher (M+2) for the ion containing ⁸¹Br. libretexts.orgblogspot.com This M/M+2 pattern with a ~1:1 intensity ratio is a definitive indicator of the presence of a single bromine atom in the molecule, greatly aiding in its identification. fiveable.mewpmucdn.com

Table 1: Isotopic Peaks for the Molecular Ion of this compound

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | C₇H₈⁷⁹BrNO | 200.9789 | ~100% |

| [M+2]⁺ | C₇H₈⁸¹BrNO | 202.9769 | ~98% |

Electron ionization (EI) HRMS not only provides the molecular weight but also induces fragmentation of the molecular ion into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of this compound. The energetically unstable molecular ion breaks apart at its weakest bonds, and the analysis of these fragments provides a roadmap of the molecule's connectivity. libretexts.org

For this compound, several key fragmentation pathways can be proposed based on established chemical principles:

Loss of Bromine: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical from the molecular ion would result in a significant peak corresponding to the [M-Br]⁺ fragment. libretexts.org

Cleavage of the Ethoxy Group: The ethoxy group can undergo fragmentation through the loss of an ethyl radical (•C₂H₅) or through a rearrangement reaction involving the loss of a neutral ethene molecule (C₂H₄).

Aromatic Ring Fragmentation: The stable aromatic ring is typically more resistant to fragmentation but can break apart under high energy conditions. libretexts.org

Table 2: Proposed HRMS Fragmentation of this compound

| Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted m/z |

| Molecular Ion | - | [C₇H₈BrNO]⁺ | 201.98 |

| Loss of Ethene | C₂H₄ | [C₅H₆BrNO]⁺ | 173.96 |

| Loss of Bromine | Br | [C₇H₈NO]⁺ | 122.06 |

| Loss of Ethyl radical | C₂H₅ | [C₅H₃BrNO]⁺ | 171.94 |

| Phenyl Cation | C₂H₅O, Br, HCN | [C₆H₅]⁺ | 77.04 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. While basic ¹H and ¹³C NMR provide essential information, advanced multi-dimensional techniques are necessary for the complete and unambiguous assignment of all signals for this compound.

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity between atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled protons on the aromatic ring, allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments map protons directly to the carbon atoms to which they are attached. sdsu.edunih.gov An HSQC spectrum of this compound would show a correlation peak for each C-H bond, definitively linking the assigned protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the protons of the ethoxy group (-OCH₂CH₃) would show HMBC correlations to the aromatic carbon to which the group is attached.

Table 3: Predicted NMR Data and Key 2D Correlations for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (-NH₂) | ~3.8 (broad s, 2H) | ~148.0 | C-2, C-6 |

| 2 (-Br) | - | ~100.0 | - |

| 3 | ~6.3 (dd, 1H) | ~105.0 | C-1, C-5 |

| 4 | ~7.2 (d, 1H) | ~132.0 | C-2, C-6 |

| 5 (-OEt) | - | ~159.0 | - |

| 6 | ~6.8 (d, 1H) | ~115.0 | C-2, C-4 |

| -OCH₂- | ~4.0 (q, 2H) | ~63.0 | C-5, -CH₃ |

| -CH₃ | ~1.4 (t, 3H) | ~14.5 | -OCH₂- |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical property for many chemical substances. Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for identifying and characterizing these different solid forms. nih.govirispublishers.com Since the NMR chemical shift is highly sensitive to the local electronic environment, subtle differences in intermolecular packing and conformation between polymorphs will result in distinct ¹³C NMR spectra. researchgate.net

The ¹³C cross-polarization magic-angle spinning (CPMAS) experiment is commonly used. If this compound exists in different polymorphic forms, the CPMAS spectra would likely show differences in chemical shifts for the aromatic carbons and potentially peak splitting, reflecting the presence of crystallographically inequivalent molecules in the unit cell. irispublishers.comrsc.org

Dynamic NMR (D-NMR) is used to study time-dependent processes, such as the rotation around single bonds that is slow on the NMR timescale. researchgate.netnih.gov For this compound, restricted rotation could potentially occur around the C-N bond of the aniline (B41778) group or the C-O bond of the ethoxy group due to steric hindrance or electronic effects.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, if rotation is slow, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. researchgate.net The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing valuable information on the conformational flexibility of the molecule. nih.govcopernicus.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the principles of crystal engineering and analysis of analogous structures, such as other bromoanilines, allow for a detailed prediction of its solid-state characteristics.

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the oxygen atom of the ethoxy group and the nitrogen atom itself can act as hydrogen bond acceptors.

Table 1: Expected Intermolecular Interactions in Crystalline this compound This table is predictive, based on the analysis of similar molecular structures.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Amine (N), Ethoxy (O) | Primary driver of molecular assembly, forming chains or sheets. nih.gov |

| π-π Stacking | Benzene (B151609) Ring (π system) | Benzene Ring (π system) | Stabilizes layered structures through aromatic ring overlap. nih.gov |

| Halogen Bond | Bromine (Br) | Amine (N), Ethoxy (O) | Provides directional stability to the crystal lattice. |

| Van der Waals Forces | All atoms | All atoms | Contributes to overall packing density and stability. nih.gov |

Chromatographic Method Development for Complex Mixtures

Chromatography is an essential tool for separating this compound from reactants, byproducts, or complex matrices. The development of robust chromatographic methods is critical for quality control, impurity profiling, and trace-level analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development involves a systematic optimization of several key parameters to achieve the desired separation, resolution, and sensitivity.

The process begins with selecting an appropriate stationary phase (column) and mobile phase. maksons.co.in For an aromatic amine like this compound, a reversed-phase column, such as a C18 or C8, is typically the first choice. mdpi.com The mobile phase usually consists of a mixture of water (often buffered) and an organic solvent like acetonitrile or methanol (B129727). mdpi.comchemicalbook.com Fine-tuning the mobile phase composition, pH, and gradient elution profile is crucial for controlling the retention and separation of the analyte from other components. molport.com The pH of the mobile phase is particularly important as it affects the ionization state of the aniline moiety, which in turn impacts retention time and peak shape. molport.com Other parameters, including column temperature, flow rate, and detector wavelength (typically UV detection for aromatic compounds), are also optimized to ensure a robust and reproducible method. chemicalbook.com

Table 2: Key Parameters for HPLC Method Optimization for this compound

| Parameter | Typical Options & Considerations | Impact on Separation |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, C8, Phenyl | Governed by analyte polarity; C18 is a common starting point for aromatic compounds. mdpi.com |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | The ratio of organic solvent to water controls the retention time. chemicalbook.com |

| pH / Buffer | Phosphate, Acetate buffers | Controls the ionization of the amine group, affecting peak shape and retention. molport.com |

| Flow Rate | 0.5 - 2.0 mL/min | Affects analysis time, resolution, and backpressure. |

| Column Temperature | 25 - 50 °C | Influences viscosity and analyte retention, can improve peak shape. chemicalbook.com |

| Detection Wavelength | UV-Vis Detector (e.g., 240-280 nm) | Selected based on the analyte's UV absorbance maximum for optimal sensitivity. chemicalbook.com |

| Injection Volume | 5 - 20 µL | Optimized for sensitivity without causing peak distortion. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, anilines can exhibit poor peak shape and thermal instability in GC systems. To overcome these issues, derivatization is often employed to convert the polar amine group into a more volatile and thermally stable derivative.

Common derivatization agents for anilines include acylating agents or silylating agents. For example, reagents like pentafluorobenzaldehyde (PFBAY) or 4-carbethoxyhexafluorobutyryl chloride can be used to create stable derivatives suitable for GC analysis. nih.govnajah.edu This process not only improves chromatographic performance but can also enhance sensitivity. Following separation on the GC column (a non-polar or medium-polarity column like a Rxi-5MS is common), the eluting derivatives enter the mass spectrometer. scbt.com The mass spectrometer fragments the molecules in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. For quantification, specific fragment ions are monitored. For a related compound, aniline, the quantitative ion is often m/z 93, with qualifier ions at m/z 65 and 66. researchgate.net

Table 3: Example of a GC-MS Method for a Derivatized Aniline This table presents typical parameters and is not specific to a validated method for this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Derivatizing Agent | Pentafluorobenzaldehyde (PFBAY) | To increase volatility and thermal stability of the analyte. nih.gov |

| GC Column | 30 m x 0.25 mm x 0.25 µm Rxi-5MS | Provides separation of analytes based on boiling point and polarity. scbt.com |

| Injector Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. scbt.com |

| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 280°C) | Separates compounds based on their elution temperature. scbt.com |

| Ion Source Temperature | 200 - 230 °C | Ionizes the eluting compounds. scbt.com |

| MS Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for identification; SIM for enhanced sensitivity and quantification. scbt.com |

For the detection of this compound at very low concentrations (trace analysis), highly sensitive hyphenated techniques are indispensable. These methods couple a separation technique with a highly selective detection method, most commonly mass spectrometry, to achieve low limits of detection (LOD).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are two of the most powerful hyphenated techniques. In these methods, after the initial separation, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), dramatically reduces background noise and increases specificity and sensitivity, allowing for quantification at parts-per-billion (µg/L) or even parts-per-trillion (ng/L) levels. scbt.com For example, studies on other brominated compounds and anilines have demonstrated that LC or GC coupled with advanced mass spectrometers like quadrupole linear ion traps (QqLIT) can achieve detection limits in the picogram (pg) or even femtogram (fg) range. Such techniques are essential for environmental monitoring or impurity analysis where the target compound may be present in minute quantities within a complex matrix.

Applications As a Synthetic Intermediate in Specialized Fields Non Clinical

Agrochemical Synthesis

The development of effective and selective agrochemicals is a critical aspect of modern agriculture. Substituted anilines are a well-established class of intermediates in the production of various pesticides.

While specific herbicides or fungicides derived directly from 2-Bromo-5-ethoxyaniline are not extensively documented in publicly available literature, the broader class of bromoanilines is utilized in the synthesis of active ingredients for crop protection. The structural motifs present in this compound are common in molecules designed to exhibit herbicidal or fungicidal activity.

In the field of insecticides, there is documented use of a closely related analog, 5-bromo-2-methoxyaniline, as a starting material in the synthesis of the acaricide Bifenazate (B1666992). The synthesis pathway involves a multi-step process where the substituted aniline (B41778) core is modified to produce the final active ingredient. Given the chemical similarities, it is plausible that this compound could be employed in the synthesis of novel bifenazate analogs, where the methoxy group is replaced by an ethoxy group, potentially leading to compounds with modified insecticidal properties.

Dye and Pigment Industries

The vibrant colors that define the textile, paint, and printing industries are often the result of complex organic molecules known as dyes and pigments. Anilines are fundamental precursors in the synthesis of many of these colorants.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by coupling with a suitable coupling component. Bromoanilines are known to be used as diazo components in the preparation of certain azo dyes. The diazotization of this compound would yield a reactive diazonium salt, which could then be coupled to various aromatic compounds to produce a wide range of colors. The specific shade and properties of the resulting dye would be influenced by the nature of the coupling component.

A chromophore is the part of a molecule responsible for its color. The development of specialty chromophores with unique optical properties, such as high molar absorptivity, fluorescence, or specific absorption wavelengths, is an active area of research. The this compound scaffold can be incorporated into larger conjugated systems to create novel chromophores. The electronic properties of the bromine and ethoxy substituents can be exploited to fine-tune the absorption and emission characteristics of the resulting molecules, making them suitable for applications in areas like high-performance pigments, security inks, or functional dyes.

Material Science Applications

The field of material science seeks to create new materials with tailored properties for a variety of advanced applications. Substituted anilines can serve as monomers or key intermediates in the synthesis of functional polymers and other organic materials. While specific applications of this compound in material science are not widely reported, its structure suggests potential uses in the development of:

Electroactive Polymers: Polyaniline and its derivatives are known for their electrical conductivity. The incorporation of substituents like bromine and ethoxy groups can modify the electronic properties, solubility, and processability of such polymers, making them potentially useful in applications like sensors, antistatic coatings, or components for electronic devices.

High-Performance Polymers: The rigidity and potential for intermolecular interactions imparted by the aromatic and bromo-substituted ring could be beneficial in the synthesis of polymers with high thermal stability and mechanical strength.

Below is a table summarizing the potential applications of this compound based on its structural characteristics and the known uses of similar compounds.

| Field | Application Area | Potential Role of this compound |

| Agrochemicals | Insecticides | Precursor for the synthesis of analogs of active ingredients like Bifenazate. |

| Dyes & Pigments | Azo Dyes | As a diazo component in the synthesis of a variety of colored compounds. |

| Specialty Chromophores | A building block for creating molecules with specific optical properties. | |

| Material Science | Electroactive Polymers | Monomer or intermediate for synthesizing conductive polymers with modified properties. |

| High-Performance Polymers | Component for creating polymers with enhanced thermal and mechanical stability. |

Monomers for Polymers and Copolymers (e.g., Polycarbonates)

There is currently no direct evidence in peer-reviewed literature to suggest that this compound is actively used as a monomer in the production of polycarbonates or other polymers. The synthesis of polycarbonates typically involves the polymerization of bisphenols with a phosgene equivalent. While aniline derivatives can be incorporated into other types of polymers, such as polyamides or polyimides, the specific utility of this compound for these applications has not been reported.

Advanced Functional Materials

Advanced functional materials often derive their properties from the intricate electronic and structural characteristics of their constituent molecules. While substituted anilines can be precursors to such materials, there are no specific examples of this compound being utilized in this context. The development of advanced materials is a rapidly evolving field, and the lack of current documentation does not preclude its potential future use.

Organic Electronics Components

The field of organic electronics relies on organic semiconductors for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of these materials are highly dependent on their molecular structure. Although research has been conducted on the use of 2-Bromo-5-methoxyaniline (B1269708) as an intermediate for OLEDs, similar studies involving this compound have not been found.

Precursors for Advanced Reagents and Catalysts

The synthesis of complex molecules often requires the use of advanced reagents and catalysts. The structure of this compound, with its amine and bromo functionalities, suggests its potential as a precursor for more complex molecules that could serve as reagents or ligands in catalysis.

Ligand Synthesis for Organometallic Catalysis

In organometallic catalysis, ligands play a crucial role in modulating the activity and selectivity of the metal center. The amine group in this compound could be functionalized to create a chelating ligand, and the bromo group could be used in cross-coupling reactions to build more complex ligand architectures. However, there are no specific examples in the scientific literature of this compound being used for this purpose.

Environmental Fate and Degradation Pathways

Photodegradation Studies

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many organic chemicals in the environment. For 2-Bromo-5-ethoxyaniline, exposure to ultraviolet (UV) radiation, particularly in aqueous environments and on soil surfaces, is expected to initiate its transformation.

Under UV irradiation, it is hypothesized that this compound may undergo the following transformations:

Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is susceptible to cleavage upon absorbing UV radiation, leading to the formation of a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the surrounding medium to form 3-ethoxyaniline (B147397).

Hydroxylation of the Aromatic Ring: Photosensitized reactions can generate hydroxyl radicals (•OH) in the presence of natural photosensitizers like humic acids. These highly reactive species can attack the aromatic ring, leading to the formation of hydroxylated derivatives.

Oxidation of the Amino Group: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro compounds.

The potential primary photodegradation products of this compound are summarized in the table below. It is important to note that these are predicted based on the behavior of similar compounds and require experimental verification.

| Potential Photodegradation Product | Predicted Formation Pathway |

| 3-Ethoxyaniline | Homolytic cleavage of the C-Br bond |

| Hydroxylated this compound derivatives | Attack by hydroxyl radicals on the aromatic ring |

| 2-Bromo-5-ethoxynitrosobenzene | Oxidation of the amino group |

| 2-Bromo-5-ethoxynitrobenzene | Further oxidation of the nitroso group |

Further research is necessary to confirm these pathways and identify the full range of photoproducts formed under various environmental conditions.

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment. The structure of this compound, containing both a bromine and an ethoxy group on an aniline (B41778) ring, will influence its susceptibility to microbial attack.

Based on studies of other halogenated anilines, several microbial transformation pathways can be postulated for this compound. nih.gov The presence of a halogen substituent can make the aromatic ring more resistant to microbial degradation. ekb.eg However, various microorganisms have been shown to degrade halogenated aromatics. nih.gov

Potential initial steps in the biodegradation of this compound include:

Dehalogenation: The removal of the bromine atom is a critical initial step. This can occur either aerobically, through oxidative dehalogenation catalyzed by oxygenases, or anaerobically, through reductive dehalogenation. nih.gov

Oxidative Deamination: The amino group can be removed through oxidative deamination, which would lead to the formation of a catechol derivative. nih.gov Studies on other substituted anilines have shown that the primary products are often catechols. nih.gov

Hydroxylation: Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, a common strategy employed by bacteria to initiate the degradation of aromatic compounds. nih.gov

Ether Cleavage: The ethoxy group may be cleaved, although this is generally a more difficult step for microorganisms.

Following these initial attacks, the resulting intermediates are typically funneled into central metabolic pathways, such as the ortho- or meta-cleavage pathways for catechol derivatives, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and inorganic halides). nih.gov

The identification of metabolites is essential for elucidating the biodegradation pathway. While no specific studies have identified the metabolites of this compound, a list of probable initial metabolites can be proposed based on the transformation pathways described above.

| Potential Metabolite | Precursor Transformation Pathway |

| 3-Ethoxyaniline | Reductive dehalogenation |

| 4-Bromo-3-ethoxy-catechol | Dioxygenation of the aromatic ring |

| 2-Bromo-5-hydroxyaniline | O-dealkylation of the ethoxy group |

| 1-Bromo-4-ethoxy-2,3-dihydroxybenzene | Oxidative deamination followed by dioxygenation |

Sorption and Mobility in Environmental Matrices

The sorption of this compound to soil and sediment particles will significantly affect its mobility and bioavailability in the environment. The extent of sorption is influenced by the physicochemical properties of both the compound and the environmental matrix.

Key factors influencing the sorption of this compound are expected to be:

Soil Organic Matter (SOM): Aromatic amines are known to bind strongly to the organic matter in soils. nih.gov The hydrophobic nature of the brominated and ethoxylated benzene (B151609) ring will likely lead to partitioning into the SOM.

Clay Content and Type: The mineral fraction of soil, particularly clays, can also contribute to sorption through various interactions, including cation exchange and surface adsorption.

Soil pH: The basicity of the aniline functional group (pKa of the conjugate acid of 4-bromoaniline (B143363) is 3.86) suggests that in most environmental soils (pH > 4), it will exist predominantly in its neutral, non-ionized form. nih.gov However, at lower pH values, the amino group can become protonated, increasing its affinity for negatively charged soil colloids.

The mobility of this compound in soil can be predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc value for this specific compound is not available, based on data for similar compounds like 4-bromoaniline (log Koc ranging from 1.96 to 2.34), this compound is expected to have low to moderate mobility in soil. nih.gov This suggests a potential for leaching into groundwater, particularly in soils with low organic matter content.

| Soil Property | Expected Influence on Sorption of this compound | Consequence for Mobility |

| High Organic Matter | Increased sorption | Decreased mobility |

| High Clay Content | Increased sorption | Decreased mobility |

| Low pH | Increased sorption (due to protonation) | Decreased mobility |

| High pH | Decreased sorption | Increased mobility |

Environmental Monitoring and Analytical Challenges

The detection and quantification of this compound in environmental samples such as water, soil, and sediment are crucial for assessing its occurrence and fate. However, several analytical challenges exist.

The low concentrations expected in the environment necessitate highly sensitive analytical methods. Common techniques for the determination of aniline derivatives in environmental samples include gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.comepa.gov

Analytical methods potentially applicable to this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of a wide range of organic compounds. Derivatization of the amino group may be necessary to improve its chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is well-suited for the analysis of polar and thermolabile compounds like anilines without the need for derivatization. thermofisher.com

Solid-Phase Extraction (SPE): Due to the typically low environmental concentrations, a pre-concentration step using SPE is often required to achieve the necessary detection limits. thermofisher.com

Challenges in the analysis of this compound in environmental matrices may include:

Matrix Interferences: Complex environmental samples can contain a multitude of other compounds that may interfere with the analysis.

Low Concentrations: The need to detect trace levels of the compound requires highly sensitive instrumentation and optimized extraction procedures.

Lack of Certified Reference Materials: The absence of certified reference materials for this compound can hinder the validation and quality control of analytical methods.

Further development and validation of analytical methods are essential for the effective monitoring of this compound in the environment. epa.gov

| Analytical Technique | Potential Advantages for this compound Analysis | Potential Challenges |

| GC-MS | High selectivity and sensitivity for identification | Potential need for derivatization |

| HPLC-UV/MS | Suitable for polar compounds without derivatization | Lower sensitivity with UV detection compared to MS |

| Solid-Phase Extraction | Enables pre-concentration from dilute samples | Method development required for optimal recovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.